molecular formula C17H15BrO3S B1201691 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-1-indanone CAS No. 72848-61-4

2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-1-indanone

Cat. No. B1201691
CAS RN: 72848-61-4
M. Wt: 379.3 g/mol
InChI Key: XPXBWHGWVJYCKM-UHFFFAOYSA-N
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Description

2-bromo-2-{[(4-methylphenyl)sulfonyl]methyl}-1-indanone is a member of the class of indanones that is 1-indanone substituted at position 2 by bromo and [(4-methylphenyl)sulfonyl]methyl groups. It is a member of indanones, an alpha-bromoketone and a sulfone.

Scientific Research Applications

  • Enantioselective Synthesis : Tucker and Chesterson (1988) discussed the resolution of a nonsteroidal antiandrogen, which involved the use of a precursor thioether related to 2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-1-indanone (Tucker & Chesterson, 1988).

  • Reactions with Secondary Amines : Allison, Büchi, and Michaelis (1966) explored the reactions of secondary amines with 2-bromo-1-indanones, offering insights into the chemical behavior of such compounds (Allisson, Büchi, & Michaelis, 1966).

  • Synthesis of Anti-inflammatory Agents : Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, a key intermediate in the preparation of non-steroidal anti-inflammatory agents, emphasizing the broader applications of brominated compounds in medicinal chemistry (Wei-Ming Xu & Hong-Qiang He, 2010).

  • Palladium-Catalyzed Cyclizations : Zawisza et al. (2008) investigated the efficient synthesis of 2-methyl-1-indanone via palladium-catalyzed cyclization, demonstrating the utility of such compounds in complex organic syntheses (Zawisza et al., 2008).

  • Synthesis of Sulfone Derivatives : Vasin et al. (2014) discussed the synthesis of various sulfone derivatives from β-bromo-β-(methylsulfonyl)styrene, showing the versatility of brominated compounds in creating functionalized molecules (Vasin, Bolusheva, Razin, & Somov, 2014).

  • Preparation of Hydrocarbon Precursors : Cui et al. (2010) synthesized a basket-shaped hydrocarbon from 4-bromo-1-indanone as a precursor for carbon nanotubes, illustrating the potential of brominated indanones in nanotechnology applications (Cui, Akhmedov, Petersen, & Wang, 2010).

  • Bromophenol Derivatives Research : Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, one of which is closely related to the compound , highlighting the potential of such compounds in natural products chemistry (Zhao et al., 2004).

  • Chiral Complex Synthesis : Baker et al. (2012) synthesized axially chiral bidentate indenyl-sulfanyl complexes of rhodium, showcasing the application of bromo-indanone derivatives in the synthesis of complex organometallic structures (Baker, Radzey, Lucas, & Turner, 2012).

  • Multi-Coupling Reagent Applications : Auvray, Knochel, and Normant (1985) discussed the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent, highlighting the potential of similar brominated compounds in synthetic chemistry (Auvray, Knochel, & Normant, 1985).

  • Carbon-14 Labeled Compound Synthesis : Dischino, Banville, and Rémillard (2003) prepared a carbon-14 labeled compound using a bromoacetic acid derivative, underlining the importance of such compounds in radiopharmaceuticals (Dischino, Banville, & Rémillard, 2003).

properties

CAS RN

72848-61-4

Product Name

2-Bromo-2-(((4-methylphenyl)sulfonyl)methyl)-1-indanone

Molecular Formula

C17H15BrO3S

Molecular Weight

379.3 g/mol

IUPAC Name

2-bromo-2-[(4-methylphenyl)sulfonylmethyl]-3H-inden-1-one

InChI

InChI=1S/C17H15BrO3S/c1-12-6-8-14(9-7-12)22(20,21)11-17(18)10-13-4-2-3-5-15(13)16(17)19/h2-9H,10-11H2,1H3

InChI Key

XPXBWHGWVJYCKM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2(CC3=CC=CC=C3C2=O)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2(CC3=CC=CC=C3C2=O)Br

Other CAS RN

72848-61-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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